molecular formula C14H12F2N2O2 B11819349 Benzyl (3-amino-2,4-difluorophenyl)carbamate

Benzyl (3-amino-2,4-difluorophenyl)carbamate

Cat. No.: B11819349
M. Wt: 278.25 g/mol
InChI Key: XZSVWPVJCOHZJF-UHFFFAOYSA-N
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Description

Benzyl (3-amino-2,4-difluorophenyl)carbamate is a chemical compound with the molecular formula C14H12F2N2O2 and a molecular weight of 278.25 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-amino-2,4-difluorophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-amino-2,4-difluoroaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-amino-2,4-difluorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the carbamate group would produce amines .

Scientific Research Applications

Benzyl (3-amino-2,4-difluorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (3-amino-2,4-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3-amino-2,4-dichlorophenyl)carbamate
  • Benzyl (3-amino-2,4-dimethylphenyl)carbamate
  • Benzyl (3-amino-2,4-dihydroxyphenyl)carbamate

Uniqueness

Benzyl (3-amino-2,4-difluorophenyl)carbamate is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H12F2N2O2

Molecular Weight

278.25 g/mol

IUPAC Name

benzyl N-(3-amino-2,4-difluorophenyl)carbamate

InChI

InChI=1S/C14H12F2N2O2/c15-10-6-7-11(12(16)13(10)17)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8,17H2,(H,18,19)

InChI Key

XZSVWPVJCOHZJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C(=C(C=C2)F)N)F

Origin of Product

United States

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